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Compound of Interest

Compound Name: NU6140

Cat. No.: B1677024

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NU6140, a potent and
selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). NU6140 serves as a critical tool in
cell cycle research and holds potential for therapeutic development in oncology. This guide
details its mechanism of action, selectivity profile, cellular effects, and the experimental
protocols used for its characterization.

Introduction: The Role of CDK2 and the Emergence
of NU6140

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal
role in regulating the cell cycle.[1] The activity of these kinases is dependent on their
association with regulatory cyclin subunits.[1] Specifically, the CDK2-cyclin E and CDK2-cyclin
A complexes are crucial for the G1/S transition and S-phase progression. Aberrant CDK2
activity is a hallmark of many human cancers, making it a prime target for anticancer therapies.

[1][2]

NU6140 is a purine-based small molecule inhibitor that has demonstrated high selectivity for
CDK2.[1][3] It has been instrumental in elucidating the cellular consequences of CDK2
inhibition and shows promise in potentiating the effects of other chemotherapeutic agents.

Mechanism of Action
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NU6140 functions as an ATP-competitive inhibitor. Structural and biophysical studies have
confirmed that NU6140 binds directly to the ATP-binding pocket of CDK2.[2][4] This binding
event prevents the kinase from transferring a phosphate group from ATP to its substrate
proteins, thereby inhibiting its catalytic activity and halting cell cycle progression. Co-crystal
structures reveal that NU6140 forms hydrogen bonds with key residues in the active site,
including Glu81 and Leu83, and a water-mediated hydrogen bond with Asp145.[2][4]

Quantitative Inhibitory and Binding Data

The potency and selectivity of NU6140 have been quantified through various biochemical and
biophysical assays.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of
NU6140

Fold Selectivity vs. CDK2-

Target Kinase IC50 Value Cyclin A
CDK2-Cyclin A 0.41 pM - 0.42 uM[5]

CDK4 0.94 uM ~2.3-fold
CDK4-Cyclin D 5.5 uM[5] ~13.4-fold
CDK1-Cyclin B 6.6 UM[5] ~16.1-fold
CDK7-Cyclin H 3.9 uM[5] ~9.5-fold
CDK5-p25 15 puM[5] ~36.6-fold

Aurora A 67 nM (0.067 uM)[5] N/A (More potent)
Aurora B 35 nM (0.035 uM)[5] N/A (More potent)

Note: While selective over other CDKs, NU6140 is a potent inhibitor of Aurora kinases A and B.

[5]

Table 2: Binding Affinity Data for NU6140 and CDK2
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Method Parameter Value

Surface Plasmon Resonance

Dissociation Constant (Kd) 800 nM[2][4]
(SPR)

Signaling Pathways and Logical Frameworks

The following diagrams illustrate the mechanism of NU6140 and its selectivity.
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Caption: CDK2 pathway inhibition by NU6140 leading to cell cycle arrest.
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Caption: Logical representation of NU6140's kinase selectivity profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the concentration of NU6140 required
to inhibit 50% of kinase activity.

e Reagents & Materials:

o

Recombinant active kinase (e.g., CDK2/Cyclin A).
o Kinase-specific substrate (e.g., Histone H1).
o ATP (radiolabeled [y-32P]ATP or for use with ADP-Glo™).
o NU6140 stock solution (in DMSO).
o Kinase reaction buffer.
o 96-well plates.
o Apparatus for detecting signal (e.g., scintillation counter or luminometer).
e Procedure:
1. Prepare serial dilutions of NU6140 in DMSO, then dilute further in kinase buffer.
2. In a 96-well plate, add the kinase and the NU6140 dilutions (or DMSO for control).
3. Initiate the kinase reaction by adding the substrate and ATP mixture.

4. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
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5. Terminate the reaction.

6. Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves
capturing the substrate on a filter and measuring radioactivity. For ADP-Glo™,
luminescence is measured, which correlates with ADP production.

7. Plot the percentage of kinase activity against the logarithm of NU6140 concentration.

8. Calculate the IC50 value using non-linear regression analysis.
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Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
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Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of NU6140 on cell cycle phase distribution.
e Reagents & Materials:

o Cell line of interest (e.qg., HelLa, H9).[1][3]

o NU6140.

o Cell culture medium and supplements.

o Phosphate-buffered saline (PBS).

o 70% Ethanol (ice-cold) for fixation.[3][6]

o Propidium lodide (PI) staining solution.[6]

o RNase A.[6]

o Flow cytometer.
e Procedure:

1. Seed cells in culture plates and allow them to adhere overnight.

2. Treat cells with various concentrations of NU6140 (and a DMSO vehicle control) for a
desired duration (e.g., 24-48 hours).

3. Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

4. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to
prevent clumping. Store at -20°C for at least 2 hours.

5. Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

6. Resuspend the cell pellet in a staining solution containing Propidium lodide and RNase A.
Pl stains DNA, while RNase A prevents the staining of double-stranded RNA.[6]
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7. Incubate in the dark for 30 minutes at room temperature.

8. Analyze the samples on a flow cytometer. The DNA content (measured by PI
fluorescence) allows for the quantification of cells in GO/G1, S, and G2/M phases of the
cell cycle.[6]

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the on-rate, off-rate, and overall affinity (Kd) of NU6140 for CDK2.
e Reagents & Materials:
o SPR instrument.
o Sensor chip (e.g., CM5).
o Purified CDK2 protein.
o NU6140.
o Amine coupling kit for protein immobilization.
o Running buffer (e.g., HBS-EP).
» Procedure:
1. Immobilize the purified CDK2 protein onto the sensor chip surface via amine coupling.
2. Prepare a series of NU6140 concentrations in the running buffer.

3. Inject the NU6140 solutions sequentially over the sensor surface, from lowest to highest
concentration. This is the 'association’ phase.

4. After each injection, flow the running buffer over the chip to allow the inhibitor to
dissociate. This is the 'dissociation’ phase.

5. Areference channel (without immobilized protein) is used to subtract non-specific binding.

6. The binding events are measured in real-time as a change in response units (RU).
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7. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate
the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant
(Kd = kd/ka).

Cellular Effects of NU6140

e Cell Cycle Arrest: NU6140 consistently induces cell cycle arrest, primarily in the G2 phase.[1]
[3][7] In human embryonic stem (hES) and embryonal carcinoma (hEC) cells, treatment with
NU6140 leads to an accumulation of cells in G2 and inhibits their entry into the M phase.[3]

[7]

« Induction of Apoptosis: The inhibitor enhances apoptosis in various cancer cell lines.[1][5]
This effect is partly attributed to the downregulation of anti-apoptotic proteins like survivin.

o Potentiation of Chemotherapy: NU6140 has been shown to significantly potentiate the
apoptotic effects of taxol (paclitaxel) in HeLa cervical carcinoma cells.[1]

o Effects on Pluripotency: In hES and hEC cells, NU6140 treatment leads to a decrease in the
expression of key pluripotency markers such as NANOG, OCT4, and SOX2.[1][3][7]

Conclusion

NU6140 is a well-characterized, selective inhibitor of CDK2 with a clear mechanism of action.
While it also potently inhibits Aurora kinases, its selectivity over other CDKs makes it a valuable
tool for dissecting the specific roles of CDK2 in cell cycle control and proliferation. The
quantitative data and established protocols detailed in this guide provide a solid foundation for
researchers utilizing NU6140 to investigate cancer biology and develop novel therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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